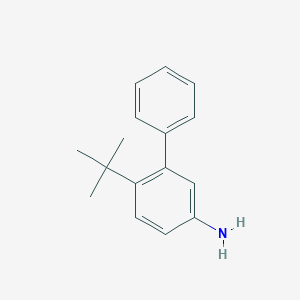

6-tert-Butylbiphenyl-3-ylamine

Description

Significance of Biphenyl (B1667301) Scaffolds in Modern Organic Synthesis

The biphenyl scaffold, characterized by two phenyl rings linked by a single carbon-carbon bond, is a privileged structure in modern organic synthesis. Its significance stems from a combination of unique structural properties and its prevalence in a wide range of functional materials and biologically active compounds. The rotational restriction around the biphenyl linkage can lead to atropisomerism, a form of stereoisomerism that has been ingeniously exploited in the design of chiral ligands for asymmetric catalysis.

In medicinal chemistry, the biphenyl unit is a common feature in approved pharmaceuticals. researchgate.net Its ability to occupy and interact with distinct binding pockets in biological targets, such as enzymes and receptors, makes it a valuable component in drug design. ontosight.ai For instance, certain substituted biphenyl derivatives have been investigated for their potential as anticancer agents and for their role in neuroscience. ontosight.ai The biphenyl pyrazole (B372694) scaffold, for example, has been identified as a promising framework for developing multitargeted ligands for neurodegenerative diseases. nih.gov

The synthesis of biphenyl scaffolds has been a major focus of methods development in organic chemistry. The Suzuki-Miyaura cross-coupling reaction is a cornerstone for the formation of the biaryl bond, prized for its high efficiency and functional group tolerance. researchgate.net While traditionally reliant on palladium catalysts, research efforts are ongoing to develop more sustainable and cost-effective catalytic systems. researchgate.net

Table 1: Examples of Bioactive Compounds Containing a Biphenyl Scaffold

| Compound Name | Therapeutic Area | Significance |

|---|---|---|

| Valsartan | Antihypertensive | An angiotensin II receptor blocker widely used to treat high blood pressure. |

| Telmisartan | Antihypertensive | Another angiotensin II receptor blocker with a biphenyl core structure. |

Role of Substituted Anilines in Synthetic Methodologies

Substituted anilines are a class of organic compounds derived from aniline (B41778) that bear various functional groups on the aromatic ring or the amino group. They are indispensable building blocks in organic synthesis, serving as precursors to a vast array of more complex molecules. ontosight.ai Their utility is rooted in the reactivity of the amino group, which can act as a nucleophile, a base, or be transformed into a diazonium salt, opening up a plethora of synthetic possibilities.

These compounds are fundamental starting materials for the synthesis of dyes, polymers, agrochemicals, and pharmaceuticals. acs.orggoogle.com In medicinal chemistry, the aniline motif is present in numerous drugs, although its potential for metabolic instability or toxicity sometimes necessitates its replacement with other functional groups to fine-tune a drug candidate's pharmacological profile. acs.org

The synthesis of substituted anilines is a well-established field, with methods ranging from classical nitration-reduction sequences to more modern transition-metal-catalyzed C-N bond-forming reactions. researchgate.net Recent advancements have focused on developing milder and more general synthetic routes, such as photochemical dehydrogenative strategies, to access highly substituted anilines that are difficult to obtain through traditional methods. researchgate.net The development of methods for the synthesis of meta-substituted anilines is a particular area of interest, as these compounds are often less accessible through direct electrophilic aromatic substitution due to the ortho- and para-directing nature of the amino group. acs.org

Table 2: Common Reactions and Applications of Substituted Anilines

| Reaction Type | Reagents | Product Class | Application |

|---|---|---|---|

| Acylation | Acid chlorides, Anhydrides | Amides | Synthesis of pharmaceuticals and polymers. google.com |

| Alkylation | Alkyl halides | Alkylated anilines | Synthesis of dyes and organic intermediates. google.com |

| Diazotization | Nitrous acid | Diazonium salts | Synthesis of azo dyes and other aromatic compounds. |

Research Trajectory of Amino-Substituted Biphenyls: A Contemporary Perspective

The convergence of the biphenyl scaffold and the substituted aniline moiety in the form of amino-substituted biphenyls has created a class of compounds with significant research interest, particularly in the realm of medicinal chemistry. The research trajectory in recent years has been focused on leveraging the unique structural and electronic properties of these compounds to design novel therapeutic agents with high potency and specificity.

A notable area of investigation is the development of amino-substituted biphenyls as inhibitors of viral enzymes. For instance, fluorine-substituted NH2-biphenyl-diarylpyrimidines have been designed as highly potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV-1. researchgate.net In this context, the amino-biphenyl moiety plays a crucial role in establishing key interactions within the enzyme's binding pocket, while the substitution pattern on the biphenyl rings can be systematically modified to enhance antiviral activity and improve metabolic stability. researchgate.net

Furthermore, amino-substituted biphenyls have been explored as scaffolds for targeting protein-protein interactions and for the development of molecular probes. The conformational flexibility of the biphenyl unit, combined with the hydrogen-bonding capabilities of the amino group, allows for the design of molecules that can mimic peptide secondary structures, such as β-sheets. acs.org This has led to the development of biphenyl-based amino acids that can nucleate the formation of specific protein conformations, a strategy with potential applications in the study of protein folding and the design of novel therapeutics. acs.org

Rationale for Comprehensive Investigation of 6-tert-Butylbiphenyl-3-ylamine

A comprehensive investigation of 6-tert-Butylbiphenyl-3-ylamine is warranted by the established significance of its constituent structural motifs—the biphenyl scaffold and the substituted aniline—and the promising research trajectory of related amino-substituted biphenyls. The specific substitution pattern of 6-tert-Butylbiphenyl-3-ylamine, featuring a bulky tert-butyl group ortho to the biaryl linkage and an amino group in the meta-position of the second ring, presents a unique combination of steric and electronic features that merits detailed exploration.

The presence of the sterically demanding tert-butyl group can be expected to significantly influence the rotational barrier around the C-C single bond connecting the two phenyl rings. This could lead to stable atropisomers, making 6-tert-Butylbiphenyl-3-ylamine a potential precursor for novel chiral ligands or catalysts. The synthesis and resolution of such atropisomers would be a valuable contribution to the field of asymmetric synthesis.

From a medicinal chemistry perspective, the 3-amino-biphenyl core is a known pharmacophore in various biologically active molecules. The introduction of a tert-butyl group at the 6-position could serve to modulate the compound's lipophilicity, metabolic stability, and binding affinity for specific biological targets. Given the successful incorporation of substituted amino-biphenyls in antiviral agents, a thorough screening of 6-tert-Butylbiphenyl-3-ylamine and its derivatives for a range of biological activities would be a logical and potentially fruitful endeavor.

Furthermore, the amino group of 6-tert-Butylbiphenyl-3-ylamine provides a synthetic handle for the introduction of a wide variety of functional groups through well-established aniline chemistry. This would allow for the creation of a library of derivatives with diverse properties, which could be screened for applications in materials science, such as in the development of novel organic light-emitting diodes (OLEDs) or as components of liquid crystals. The systematic exploration of the synthesis, properties, and reactivity of 6-tert-Butylbiphenyl-3-ylamine would therefore provide valuable insights and potentially lead to the discovery of new functional molecules.

Properties

Molecular Formula |

C16H19N |

|---|---|

Molecular Weight |

225.33 g/mol |

IUPAC Name |

4-tert-butyl-3-phenylaniline |

InChI |

InChI=1S/C16H19N/c1-16(2,3)15-10-9-13(17)11-14(15)12-7-5-4-6-8-12/h4-11H,17H2,1-3H3 |

InChI Key |

PFXJMDDZFGMJGP-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=C(C=C(C=C1)N)C2=CC=CC=C2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 6 Tert Butylbiphenyl 3 Ylamine

Precursor Synthesis and Functionalization Strategies

The successful synthesis of 6-tert-butylbiphenyl-3-ylamine hinges on the efficient preparation of key precursors that already contain the necessary substituents or can be selectively functionalized. These strategies involve the synthesis of halogenated biphenyls and functionalized tert-butylbenzene (B1681246) derivatives.

Synthesis of Halogenated Biphenyl (B1667301) Intermediates

Halogenated biphenyls are crucial intermediates in cross-coupling reactions. For the synthesis of 6-tert-butylbiphenyl-3-ylamine, a key intermediate is a biphenyl with a halogen at the 6-position and a protected or precursor amino group at the 3-position. A common approach involves the nitration of a commercially available substituted biphenyl, followed by reduction. For instance, the nitration of 4-tert-butylbiphenyl (B155571) can lead to the formation of 4-tert-butyl-3-nitrobiphenyl. This intermediate possesses the nitro group, a precursor to the amine, at the desired position.

The regioselectivity of the nitration is a critical factor. The tert-butyl group, being an ortho-, para-director, would primarily direct nitration to the positions ortho and para to it. However, the steric hindrance of the bulky tert-butyl group can influence the substitution pattern, favoring the less hindered positions.

Preparation of Functionalized tert-Butylbenzene Derivatives

A key functionalized precursor for the synthesis is 4-tert-butylphenylboronic acid. This compound is instrumental in Suzuki-Miyaura cross-coupling reactions to form the biphenyl core. The synthesis of 4-tert-butylphenylboronic acid can be achieved from 1-bromo-4-tert-butylbenzene. The reaction typically involves a lithium-halogen exchange to form an organolithium species, which is then reacted with a trialkyl borate (B1201080), followed by acidic workup.

| Reactant | Reagents | Product | Reference |

| 1-Bromo-4-tert-butylbenzene | 1. n-Butyllithium or tert-butyllithium2. Trialkyl borate (e.g., trimethyl borate)3. Acidic workup (e.g., HCl) | 4-tert-Butylphenylboronic acid | orgsyn.org |

Regioselective Functionalization Approaches

Achieving the desired substitution pattern on the biphenyl skeleton requires careful consideration of directing group effects and reaction conditions. The introduction of the amino group at the 3-position of the 6-tert-butylbiphenyl system is typically accomplished by the reduction of a nitro group at that position. The nitration of 4-tert-butylbiphenyl is a key step where regioselectivity is paramount. While the tert-butyl group directs ortho and para, the electronic effects of the phenyl group also influence the position of nitration. The synthesis of 3-tert-butyl-4-nitrobiphenyl has been reported, indicating that nitration can occur at the desired position.

Subsequent reduction of the nitro group to an amine is a well-established transformation. A variety of reducing agents can be employed, such as tin(II) chloride, iron in acidic media (Béchamp reduction), or catalytic hydrogenation. The choice of reducing agent can be influenced by the presence of other functional groups in the molecule. For instance, catalytic hydrogenation with catalysts like palladium on carbon is often a clean and efficient method.

Construction of the Biphenyl Core

The formation of the C(aryl)–C(aryl) bond is the cornerstone of biphenyl synthesis. Among the various methods available, palladium-catalyzed cross-coupling reactions are the most versatile and widely used.

Cross-Coupling Reactions for C(aryl)–C(aryl) Bond Formation

The Suzuki-Miyaura cross-coupling reaction stands out as a powerful and popular method for the construction of biphenyls due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of boronic acids.

The Suzuki-Miyaura reaction involves the palladium-catalyzed coupling of an organoboron compound (typically a boronic acid or ester) with an organic halide or triflate. To synthesize 6-tert-butylbiphenyl-3-ylamine, a plausible route involves the coupling of 4-tert-butylphenylboronic acid with a suitably substituted haloaniline, such as 3-bromo-2-aminopyridine or a protected version thereof.

Alternatively, the biphenyl core can be constructed first, for example, by coupling 4-tert-butylphenylboronic acid with a dihalobenzene, followed by selective functionalization. However, the direct coupling of a functionalized tert-butylbenzene with a functionalized halobenzene is often more efficient.

A general representation of the Suzuki-Miyaura coupling for the synthesis of a 4-tert-butylbiphenyl derivative is shown below:

| Aryl Halide | Boronic Acid | Catalyst | Base | Solvent | Product | Reference |

| 3-Bromoaniline | 4-tert-Butylphenylboronic acid | Pd(OAc)₂ / Ligand | K₂CO₃ or other bases | Toluene/Water or other solvent systems | 6-tert-Butylbiphenyl-3-ylamine | nih.gov |

Note: The table provides a representative example. Specific ligands, bases, and solvents are crucial for optimizing the reaction yield and are selected based on the specific substrates.

The reaction is compatible with a variety of functional groups, including amines, although protection of the amino group may sometimes be necessary to avoid side reactions. The choice of palladium catalyst and ligand is critical for the success of the coupling, especially with sterically hindered or electronically deactivated substrates.

Kumada, Negishi, and Stille Coupling Applications

Palladium- and nickel-catalyzed cross-coupling reactions are cornerstone methodologies for the formation of the pivotal C-C bond in biaryl synthesis. wikipedia.orgorganic-chemistry.org The Kumada, Negishi, and Stille couplings, each utilizing different organometallic reagents, offer distinct advantages in accessing compounds like 6-tert-butylbiphenyl-3-ylamine.

The Kumada coupling employs a Grignard reagent (organomagnesium halide) and an organic halide, catalyzed by nickel or palladium complexes. wikipedia.orgorganic-chemistry.org This method is often favored for its economic viability and the direct use of readily prepared Grignard reagents. organic-chemistry.org For the synthesis of a precursor to 6-tert-butylbiphenyl-3-ylamine, a plausible route would involve the coupling of a tert-butylphenyl Grignard reagent with a suitably substituted haloaniline or halonitrobenzene derivative.

The Negishi coupling utilizes an organozinc reagent, which is generally less reactive and more functional-group-tolerant than its Grignard counterpart. wikipedia.orgorganic-chemistry.org This reaction is catalyzed by palladium or nickel and is known for its broad scope and high yields in the synthesis of unsymmetrical biaryls. wikipedia.orgorganic-chemistry.org The preparation of the organozinc reagent typically involves the transmetalation of an organolithium or Grignard reagent with a zinc halide. youtube.com

The Stille coupling involves the reaction of an organotin compound (organostannane) with an organic halide, catalyzed by palladium. wikipedia.orglibretexts.org Organostannanes are notable for their stability to air and moisture, and the reaction tolerates a wide array of functional groups. wikipedia.orgorgsyn.org However, the toxicity of tin compounds is a significant drawback. organic-chemistry.org

A comparative overview of these coupling methods is presented in the table below.

| Coupling Reaction | Organometallic Reagent | Catalyst | Key Advantages | Potential Limitations |

| Kumada Coupling | Organomagnesium (Grignard) | Ni or Pd | Economical, uses readily available reagents. organic-chemistry.org | Limited by the reactivity of Grignard reagents with certain functional groups. organic-chemistry.org |

| Negishi Coupling | Organozinc | Ni or Pd | High functional group tolerance, broad scope, good yields for unsymmetrical biaryls. wikipedia.orgorganic-chemistry.org | Requires preparation of organozinc reagents. youtube.com |

| Stille Coupling | Organotin (Stannane) | Pd | Air and moisture stable reagents, wide functional group tolerance. wikipedia.orgorgsyn.org | Toxicity of tin compounds. organic-chemistry.org |

Direct Arylation Strategies

Direct arylation represents a more atom-economical approach to biaryl synthesis by forming a C-C bond through the activation of a C-H bond, thus avoiding the pre-functionalization required in traditional cross-coupling reactions. These reactions are typically catalyzed by transition metals like palladium, nickel, or copper. mdpi.com For the synthesis of 6-tert-butylbiphenyl-3-ylamine precursors, a direct arylation strategy could involve the coupling of a tert-butylbenzene derivative with a haloaniline or halonitrobenzene, where one of the aryl partners has an activated C-H bond. While offering a streamlined synthetic route, challenges such as regioselectivity and catalyst efficiency for specific substrates need to be addressed. mdpi.com

Alternative Biaryl Coupling Methods (e.g., Ullmann Coupling, Buchwald-Hartwig Amination Precursors)

Beyond the aforementioned methods, other coupling strategies are also relevant. The Ullmann coupling , traditionally a copper-catalyzed reaction between two aryl halides, has been refined over the years. organic-chemistry.orgwikipedia.org While classic conditions often require high temperatures, modern variations have expanded its scope and applicability for synthesizing biaryls. wikipedia.org

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming C-N bonds. wikipedia.orglibretexts.org While its primary application is for amination, it is crucial in the context of synthesizing precursors. For instance, if a dihalo-tert-butylbiphenyl intermediate is synthesized, the Buchwald-Hartwig amination can be employed to selectively introduce the amino group. The development of various phosphine (B1218219) ligands has significantly broadened the scope of this reaction, allowing for the coupling of a wide range of amines and aryl halides under milder conditions. wikipedia.orgacs.org

Introduction and Transformation of the Amino Functionality

The introduction of the amine group is a critical step in the synthesis of 6-tert-butylbiphenyl-3-ylamine. This can be achieved through various methods, including direct amination or, more commonly, by the reduction of a precursor functional group.

Direct Amination Approaches

Direct amination involves the direct introduction of an amino group onto the aromatic ring. This can be challenging but offers a more direct route. One such method is the Buchwald-Hartwig amination , which, as mentioned earlier, facilitates the coupling of an amine with an aryl halide. wikipedia.org In this context, a pre-formed 3-halo-6-tert-butylbiphenyl could be directly coupled with an ammonia (B1221849) equivalent or a protected amine. wikipedia.org Another approach is the direct amination of hydrocarbons, though this often requires harsh conditions and specialized catalysts. google.com

Reduction of Nitro Precursors to Amine

A widely used and reliable method for introducing an amino group is through the reduction of a nitro group. wikipedia.orgmasterorganicchemistry.com The synthesis of a 6-tert-butyl-3-nitrobiphenyl precursor can be achieved via the cross-coupling methods described previously. This nitro-biaryl intermediate is then reduced to the corresponding amine.

Several reducing agents are effective for this transformation, each with its own advantages regarding selectivity and reaction conditions.

| Reducing Agent/Method | Typical Conditions | Key Features |

| Catalytic Hydrogenation | H₂, Pd/C, PtO₂, or Raney Nickel wikipedia.orgcommonorganicchemistry.com | Often high-yielding and clean, but may affect other reducible functional groups. commonorganicchemistry.com |

| Metal/Acid Reduction | Fe/HCl, Sn/HCl, Zn/AcOH masterorganicchemistry.comcommonorganicchemistry.com | Classical and cost-effective methods. |

| Tin(II) Chloride (SnCl₂) | Mild conditions, good for substrates with other reducible groups. commonorganicchemistry.com | |

| Sodium Hydrosulfite (Na₂S₂O₄) | Can be used in aqueous solutions. | |

| Trichlorosilane (HSiCl₃) | In the presence of a tertiary amine google.com | Mild, metal-free, and chemoselective. google.comorganic-chemistry.org |

Reductive Amination Strategies for Secondary Amines

While the primary target is a primary amine, reductive amination is a key strategy for synthesizing secondary amines from the corresponding primary amine. nih.gov This reaction involves the condensation of the primary amine (6-tert-butylbiphenyl-3-ylamine) with an aldehyde or ketone to form an imine, which is then reduced in situ to the secondary amine. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (STAB). nih.gov STAB is often the reagent of choice due to its mildness and selectivity for the imine over the carbonyl starting material. ucla.edu This methodology allows for the facile introduction of various alkyl or aryl groups onto the nitrogen atom, leading to a diverse range of N-substituted derivatives of 6-tert-butylbiphenyl-3-ylamine.

Palladium-Mediated Coupling Reactions for C(aryl)–N Bond Formation.nih.gov

The construction of the C(aryl)–N bond is a pivotal step in the synthesis of aromatic amines like 6-tert-Butylbiphenyl-3-ylamine. Among the most powerful methods for this transformation is the Buchwald-Hartwig amination. wikipedia.orglibretexts.org This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines due to its broad substrate scope and functional group tolerance, largely replacing harsher, classical methods. wikipedia.orgnih.gov

The reaction involves the coupling of an aryl halide or triflate with a primary or secondary amine in the presence of a palladium catalyst, a suitable phosphine ligand, and a base. organic-chemistry.orgyoutube.com The catalytic cycle is generally understood to proceed through three key steps:

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) complex. libretexts.org

Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and a base facilitates the deprotonation to form a palladium-amido complex.

Reductive Elimination: The final step involves the reductive elimination from the Pd(II) complex, which forms the desired C(aryl)–N bond and regenerates the active Pd(0) catalyst, allowing the cycle to continue. libretexts.org

The evolution of the Buchwald-Hartwig amination has been marked by the development of increasingly sophisticated phosphine ligands. These ligands are crucial for stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle. The choice of ligand is highly dependent on the specific substrates being coupled. rug.nl

Table 1: Evolution of Ligand Systems for Buchwald-Hartwig Amination

| Ligand Generation | Representative Ligands | Typical Substrates & Conditions | Key Advantages |

|---|---|---|---|

| First Generation | P(o-tolyl)₃, P(t-Bu)₃ | Aryl bromides and iodides with secondary amines. Requires higher temperatures. | Pioneered the tin-free amination protocol. |

| Second Generation | BINAP, DPEPhos, DPPF | Extended scope to primary amines and aryl triflates. wikipedia.org Generally higher yields and reaction rates. | Bidentate ligands prevent catalyst deactivation and accelerate the reaction. wikipedia.org |

| Third Generation (Bulky Monophosphines) | XPhos, SPhos, RuPhos | Couples sterically hindered aryl halides and amines. Effective for unactivated aryl chlorides. | High activity allows for lower catalyst loadings and milder reaction conditions. |

| Fourth Generation | Buchwald's "Gen 4" Palladacycle Precatalysts | Broad applicability, including challenging couplings with ammonia equivalents and heterocyclic amines. | Air-stable, one-component catalysts that are highly efficient and easy to handle. organic-chemistry.org |

Protecting Group Strategies and Deprotection Methodologies.acs.org

In the synthesis of complex molecules such as 6-tert-Butylbiphenyl-3-ylamine, which may be constructed from precursors containing multiple reactive sites, the use of protecting groups is essential. jocpr.comnumberanalytics.com These groups temporarily mask a reactive functional group to prevent it from interfering with a reaction occurring elsewhere in the molecule. numberanalytics.comuchicago.edu

A critical concept in multi-step synthesis is the use of orthogonal protecting groups . This strategy involves using multiple protecting groups that can be removed under distinct sets of conditions. jocpr.comuchicago.edu For example, one group might be removed with acid, another with a base, and a third by hydrogenation. This allows for the selective deprotection of one functional group while others remain protected, enabling precise control over the synthetic sequence. jocpr.com

Amine Protecting Groups (e.g., Boc, Fmoc, Cbz).rsc.org

The primary amino group is nucleophilic and can interfere with many synthetic transformations, particularly metal-catalyzed coupling reactions. Therefore, its protection is often a necessary prerequisite. Carbamates are the most common class of protecting groups for amines. masterorganicchemistry.com

tert-Butoxycarbonyl (Boc): The Boc group is widely used due to its stability under basic and nucleophilic conditions. It is typically installed using di-tert-butyl dicarbonate (B1257347) (Boc₂O) and is readily removed under acidic conditions, often with trifluoroacetic acid (TFA). masterorganicchemistry.comtcichemicals.com

Benzyloxycarbonyl (Cbz or Z): Introduced by Bergmann and Zervas, the Cbz group is stable to acidic and basic conditions but is cleaved by catalytic hydrogenation (e.g., H₂ over Pd/C). masterorganicchemistry.comwiley-vch.de This deprotection method is mild and highly selective.

9-Fluorenylmethoxycarbonyl (Fmoc): The Fmoc group is notable for its lability under basic conditions, typically using a solution of piperidine (B6355638) in DMF. masterorganicchemistry.comug.edu.pl Its stability to acid and hydrogenation makes it orthogonal to both Boc and Cbz groups, rendering it invaluable in complex syntheses like solid-phase peptide synthesis. masterorganicchemistry.com

Table 2: Common Amine Protecting Groups

| Protecting Group | Abbreviation | Structure | Installation Reagent | Deprotection Conditions |

|---|---|---|---|---|

| tert-Butoxycarbonyl | Boc | -(C=O)O-C(CH₃)₃ | Di-tert-butyl dicarbonate (Boc₂O) | Strong acid (e.g., TFA, HCl) masterorganicchemistry.comtcichemicals.com |

| Benzyloxycarbonyl | Cbz or Z | -(C=O)O-CH₂-Ph | Benzyl chloroformate (Cbz-Cl) | Catalytic Hydrogenation (H₂, Pd/C) masterorganicchemistry.comorganic-chemistry.org |

Hydroxyl and Other Functional Group Protection.

During the synthesis of a substituted biphenyl framework, other functional groups, such as hydroxyl groups, may be present on the precursor molecules and require protection. libretexts.org The choice of a hydroxyl protecting group must be compatible with the subsequent reaction conditions, including the palladium-catalyzed amination and the final amine deprotection. willingdoncollege.ac.in

Silyl ethers are among the most common protecting groups for alcohols due to their ease of installation and tunable stability. tcichemicals.com

Trimethylsilyl (TMS): Generally used for temporary protection as it is quite labile.

tert-Butyldimethylsilyl (TBS or TBDMS): Offers a good balance of stability and ease of removal. It is stable to a wide range of non-acidic and non-fluoride conditions but is easily cleaved by fluoride (B91410) ion sources like tetrabutylammonium (B224687) fluoride (TBAF). willingdoncollege.ac.in

tert-Butyldiphenylsilyl (TBDPS): More sterically hindered and robust than TBS, offering greater stability. willingdoncollege.ac.in

Table 3: Common Hydroxyl Protecting Groups

| Protecting Group | Abbreviation | Key Features | Common Deprotection Reagents |

|---|---|---|---|

| tert-Butyldimethylsilyl | TBS / TBDMS | Stable to base and many synthetic reagents. | Fluoride sources (TBAF, HF); Acid. |

| Triethylsilyl | TES | Less sterically hindered than TBS, more acid-labile. | Dilute acid, Fluoride sources. |

| tert-Butyldiphenylsilyl | TBDPS | Very stable due to steric bulk. willingdoncollege.ac.in | Fluoride sources (often requires stronger conditions). |

Stereoselective and Regioselective Synthesis Considerations.

Regioselectivity: The precise placement of the tert-butyl and amine functionalities on the biphenyl core is critical. The synthesis must be designed to control this regiochemistry. This is typically achieved by selecting appropriately substituted starting materials for a cross-coupling reaction. For instance, the synthesis could proceed via:

A Suzuki coupling between a (3-amino-4-tert-butylphenyl)boronic acid derivative and a halobenzene.

A Buchwald-Hartwig amination of a pre-formed 3-halo-6-tert-butylbiphenyl. organic-chemistry.org The choice of strategy depends on the availability of starting materials and the compatibility of other functional groups present in the molecule. Formal [3+3] cyclocondensation reactions have also been explored for the regioselective synthesis of certain functionalized biphenyls. researchgate.net

Stereoselectivity: The target molecule, 6-tert-Butylbiphenyl-3-ylamine, is achiral. However, the principles of stereoselective synthesis are highly relevant in the broader context of substituted biphenyls. youtube.com Many biphenyls with bulky substituents at the ortho positions exhibit a form of axial chirality known as atropisomerism, where rotation around the biphenyl C-C bond is restricted. While stable atropisomers of 6-tert-Butylbiphenyl-3-ylamine are not expected due to insufficient steric hindrance, the design of more complex, chiral biphenyl ligands and catalysts is a major area of research where controlling stereoselectivity is paramount. nih.govchemrxiv.org

Green Chemistry Principles in Synthetic Design.nih.gov

Modern synthetic chemistry places increasing emphasis on "green chemistry," which aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. organic-chemistry.org This includes minimizing waste, avoiding toxic solvents, and improving energy efficiency.

Solvent-Free Reaction Conditions.nih.gov

A key tenet of green chemistry is the reduction or elimination of volatile organic solvents, which are a major source of chemical waste. nih.gov To this end, solvent-free reaction conditions (SolFC) have been developed for a variety of transformations, including the synthesis of biphenyl derivatives. acs.orgnih.govacs.org

One of the most promising solvent-free techniques is mechanochemistry , where mechanical energy (e.g., from ball-milling or grinding) is used to activate chemical reactions in the solid state. nih.govnih.gov This method offers several advantages:

It drastically reduces solvent waste. nih.gov

Reactions can often be accelerated due to the high concentration of reactants.

It can sometimes lead to different product selectivity compared to solution-based methods. Mechanochemical approaches have been successfully applied to palladium-catalyzed coupling reactions and the formation of amides and imines, demonstrating their potential applicability to the synthesis of compounds like 6-tert-Butylbiphenyl-3-ylamine. acs.orgnih.govrsc.org

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a powerful technique to accelerate organic reactions, offering advantages such as significantly reduced reaction times, improved yields, and enhanced reaction selectivity compared to conventional heating methods. The application of microwave irradiation in the synthesis of complex organic molecules, including substituted biphenyls like 6-tert-butylbiphenyl-3-ylamine, primarily revolves around its ability to efficiently heat the reaction mixture, leading to faster reaction kinetics. This methodology is particularly advantageous for sterically hindered substrates that often require harsh reaction conditions and prolonged heating under conventional methods.

The synthesis of 6-tert-butylbiphenyl-3-ylamine can be envisioned through a microwave-assisted Suzuki-Miyaura cross-coupling reaction. This approach would involve the coupling of an appropriately substituted aryl halide with a corresponding arylboronic acid. Given the structure of the target molecule, a plausible route involves the reaction between 1-bromo-2-tert-butylbenzene and 3-aminophenylboronic acid. The steric hindrance posed by the tert-butyl group adjacent to the coupling site makes this transformation challenging. However, microwave irradiation, in conjunction with a suitable palladium catalyst and ligand system, can facilitate this coupling.

Research on the microwave-assisted Suzuki-Miyaura coupling of sterically hindered substrates has demonstrated the efficacy of this technique. nih.govnih.gov For instance, the synthesis of sterically hindered polychlorinated biphenyls has been successfully achieved with good to excellent yields using microwave heating. nih.govnih.gov These studies highlight the importance of selecting an appropriate catalyst system, often involving a palladium source like Pd(dba)2 and a sterically demanding phosphine ligand such as SPhos or a biphenyl-based ligand. nih.govarkat-usa.org The use of microwave irradiation in these cases not only accelerates the reaction but can also lead to cleaner reaction profiles with fewer byproducts. rsc.orgnih.gov

The reaction conditions for the microwave-assisted synthesis of 6-tert-butylbiphenyl-3-ylamine would typically involve a sealed vessel containing the aryl halide, arylboronic acid, a palladium catalyst, a ligand, a base, and a suitable solvent. The mixture is then subjected to microwave irradiation at a specific temperature for a short duration. The choice of solvent is also crucial, with high-boiling point solvents that absorb microwave radiation effectively, such as dioxane or DMF, often being employed. nih.gov

Table 1: Plausible Reaction Conditions for Microwave-Assisted Synthesis of 6-tert-Butylbiphenyl-3-ylamine via Suzuki-Miyaura Coupling

| Entry | Aryl Halide | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (min) | Plausible Yield (%) |

| 1 | 1-Bromo-2-tert-butylbenzene | 3-Aminophenylboronic acid | PdCl2(dppf) (3) | - | K2CO3 | Dioxane/H2O | 120 | 30 | 75-85 |

| 2 | 1-Bromo-2-tert-butylbenzene | 3-Aminophenylboronic acid | Pd(OAc)2 (2) | SPhos (4) | Cs2CO3 | Toluene | 150 | 20 | 80-90 |

| 3 | 1-Iodo-2-tert-butylbenzene | 3-Aminophenylboronic acid | Pd(PPh3)4 (5) | - | Na2CO3 | DMF/H2O | 130 | 25 | 70-80 |

Mechanochemical Activation

Mechanochemical activation, a solvent-free or low-solvent synthetic methodology, utilizes mechanical energy, typically through ball milling, to induce chemical reactions. This approach aligns with the principles of green chemistry by reducing or eliminating the use of bulk solvents, thereby minimizing waste generation. Mechanochemistry has been successfully applied to a variety of organic transformations, including C-N bond formation through Buchwald-Hartwig amination, which represents a viable pathway for the synthesis of 6-tert-butylbiphenyl-3-ylamine.

The synthesis of 6-tert-butylbiphenyl-3-ylamine via mechanochemical activation could proceed through a palladium-catalyzed amination of a pre-formed 3-bromo-6-tert-butylbiphenyl with an ammonia equivalent or a protected amine, followed by deprotection. Alternatively, and more directly, recent advancements have demonstrated the feasibility of mechanochemical Buchwald-Hartwig cross-coupling reactions using aromatic primary amines as nucleophiles.

Recent studies have detailed the development of general mechanochemical protocols for the Buchwald-Hartwig amination of aryl halides. These methods are often rapid, with reaction times as short as 30 minutes, and can be performed in the air, simplifying the experimental setup. A notable advantage of this technique is its effectiveness with poorly soluble aryl halides, which can be challenging substrates in traditional solution-phase reactions.

For the synthesis of a sterically hindered secondary amine analogous to the precursor of 6-tert-butylbiphenyl-3-ylamine, a mechanochemical approach would involve milling the aryl halide (e.g., 1-bromo-2-tert-butylbenzene) with a primary amine (e.g., 3-bromoaniline, to be later converted to the amine) in the presence of a palladium catalyst, a suitable ligand, and a base. Research has shown that a combination of Pd(OAc)2 with a bulky biaryl phosphine ligand like BrettPhos, and a solid base such as K3PO4, can be highly effective under these conditions. High-temperature ball milling can further enhance the efficiency of these transformations.

Table 2: Research Findings on Mechanochemical Buchwald-Hartwig Amination of Aryl Halides

| Entry | Aryl Halide | Amine | Catalyst System | Base | Time (min) | Yield (%) | Reference |

| 1 | 4-Bromobiphenyl | Aniline (B41778) | Pd(OAc)2 / BrettPhos | K3PO4 | 30 | 93 | nih.gov |

| 2 | 4-Chloroanisole | Aniline | Pd(OAc)2 / BrettPhos | K3PO4 | 30 | 77 | nih.gov |

| 3 | 1-Bromo-4-(tert-butyl)benzene | Aniline | Pd(OAc)2 / XPhos | K3PO4 | 60 | 85 | nih.gov |

These findings suggest that a mechanochemical approach is a promising and sustainable alternative for the synthesis of sterically hindered biphenyl amines like 6-tert-butylbiphenyl-3-ylamine. The operational simplicity and reduced environmental impact make it an attractive methodology for modern organic synthesis.

Chemical Reactivity and Derivatization of 6 Tert Butylbiphenyl 3 Ylamine

Reactions Involving the Aromatic Amine Group

The primary aromatic amine group (-NH₂) is a key center of reactivity in 6-tert-Butylbiphenyl-3-ylamine. Its lone pair of electrons makes it both basic and nucleophilic, enabling a wide array of chemical transformations.

The nucleophilic nitrogen atom of 6-tert-Butylbiphenyl-3-ylamine readily reacts with acylating and alkylating agents.

Acylation: This reaction involves the substitution of a hydrogen atom on the amine with an acyl group (R-C=O). It is typically carried out using acyl chlorides or acid anhydrides. scribd.comkkwagh.edu.in The resulting products are N-aryl amides. For instance, acetylation with acetic anhydride (B1165640) would yield N-(6-tert-Butylbiphenyl-3-yl)acetamide. This conversion is often employed to protect the amino group or to reduce its activating effect in electrophilic aromatic substitution reactions. libretexts.orgopenstax.org

Alkylation: Primary aromatic amines can be alkylated by reaction with alkyl halides. slideshare.net The reaction proceeds via nucleophilic attack of the amine on the alkyl halide, forming secondary and tertiary amines. However, direct alkylation can be difficult to control and may lead to a mixture of products, including quaternary ammonium (B1175870) salts.

Table 1: Examples of Acylation and Alkylation Reactions

| Reactant | Reagent | Product Name | Product Structure |

| 6-tert-Butylbiphenyl-3-ylamine | Acetyl Chloride | N-(6-tert-Butylbiphenyl-3-yl)acetamide | (Structure of the corresponding amide) |

| 6-tert-Butylbiphenyl-3-ylamine | Benzoyl Chloride | N-(6-tert-Butylbiphenyl-3-yl)benzamide | (Structure of the corresponding amide) |

| 6-tert-Butylbiphenyl-3-ylamine | Methyl Iodide | 6-tert-Butyl-N-methylbiphenyl-3-ylamine | (Structure of the corresponding secondary amine) |

Amide Derivatives: As detailed in the acylation section (3.1.1), amides are key derivatives of 6-tert-Butylbiphenyl-3-ylamine. The formation of an amide bond significantly alters the chemical properties of the parent amine, making the nitrogen less basic and less activating towards the aromatic ring due to the delocalization of the lone pair onto the adjacent carbonyl group. openstax.org

Imine Derivatives: Aromatic amines undergo condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. kkwagh.edu.inresearchgate.net This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. The reaction is typically catalyzed by an acid. The resulting imine contains a carbon-nitrogen double bond (C=N). The synthesis of imines from amines is a fundamental transformation in organic chemistry. nih.govnih.gov

Primary aromatic amines like 6-tert-Butylbiphenyl-3-ylamine react with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like HCl at low temperatures (0–5 °C), to form a diazonium salt. kkwagh.edu.inopenstax.org This process is called diazotization. doubtnut.com The resulting 6-tert-butylbiphenyl-3-diazonium salt is a versatile intermediate that can be converted into a wide variety of functional groups. Arenediazonium salts are generally stable at low temperatures, unlike their highly unstable alkane counterparts. openstax.org

Key transformations of the diazonium salt include:

Sandmeyer Reaction: Replacement of the diazonium group with -Cl, -Br, or -CN using copper(I) salts. libretexts.org

Schiemann Reaction: Replacement with fluorine (-F) via thermal decomposition of the corresponding tetrafluoroborate (B81430) salt. kkwagh.edu.in

Replacement with Iodine: Reaction with potassium iodide (KI) to introduce an iodine atom. libretexts.org

Replacement with Hydroxyl Group: Heating the diazonium salt in an aqueous acidic solution yields the corresponding phenol. libretexts.org

Deamination (Replacement with Hydrogen): Reaction with hypophosphorous acid (H₃PO₂) removes the amino group from the aromatic ring. libretexts.org

The primary amine of 6-tert-Butylbiphenyl-3-ylamine can participate in various condensation reactions. The most prominent example is the formation of imines with aldehydes and ketones, as described in section 3.1.2. kkwagh.edu.in These reactions are characterized by the joining of two molecules with the elimination of a small molecule, such as water. Complex condensations can occur with multifunctional reagents like glyoxal, potentially leading to a variety of products depending on the reaction conditions. nih.gov

Thiocarbamide (thiourea) derivatives can be synthesized from 6-tert-Butylbiphenyl-3-ylamine. A common method involves the reaction of the primary amine with an isothiocyanate (R-N=C=S). The nucleophilic amine attacks the electrophilic central carbon atom of the isothiocyanate, leading to the formation of a substituted thiourea. This reaction is analogous to the formation of ureas from isocyanates.

Electrophilic Aromatic Substitution on the Biphenyl (B1667301) System

Electrophilic aromatic substitution (SEAr) involves the replacement of a hydrogen atom on an aromatic ring with an electrophile. wikipedia.org The regiochemical outcome of such reactions on 6-tert-Butylbiphenyl-3-ylamine is governed by the directing effects of the substituents already present on the biphenyl system.

The key substituents are:

Amino Group (-NH₂): A powerful activating group that directs incoming electrophiles to the ortho and para positions. libretexts.orglkouniv.ac.in

tert-Butyl Group (-C(CH₃)₃): A weakly activating group that also directs ortho and para. stackexchange.com It exerts a significant steric effect, hindering substitution at adjacent positions. stackexchange.com

Phenyl Group (-C₆H₅): The second phenyl ring acts as an activating group, directing to the ortho and para positions.

Substitution on the Substituted Ring (Ring A): The -NH₂ group at position 3 strongly activates positions 2, 4, and 6.

Position 4: This position is ortho to the -NH₂ group and meta to the -tBu group. It is electronically favored.

Position 2: This position is also ortho to the -NH₂ group but is sterically hindered by the adjacent bulky -tBu group at position 6.

Position 5: This position is meta to the -NH₂ group and para to the -tBu group. It is less activated by the amine.

Position 1: Blocked by the second phenyl ring.

Given these factors, electrophilic attack is most likely at position 4 . However, the high reactivity of the amino group can lead to side reactions or polysubstitution. libretexts.org To achieve selective monosubstitution, the amine is often converted to an amide (e.g., acetanilide (B955) derivative) to moderate its activating effect and increase steric hindrance, favoring the para product relative to the amide. openstax.org

Substitution on the Unsubstituted Ring (Ring B): The substituted ring (Ring A) as a whole acts as an activating substituent on Ring B, directing incoming electrophiles to the ortho (2' and 6') and para (4') positions. youtube.com The para position (4') is generally favored due to reduced steric hindrance compared to the ortho positions.

Table 2: Summary of Directing Effects for Electrophilic Aromatic Substitution

| Position | Relation to -NH₂ | Relation to -tBu | Ring | Predicted Reactivity | Notes |

| 2 | Ortho | Ortho | A | Moderately Favorable | Electronically activated but sterically hindered. |

| 4 | Ortho | Meta | A | Highly Favorable | Strongly activated by -NH₂, less sterically hindered. |

| 5 | Meta | Para | A | Less Favorable | Not strongly activated by the primary directing group (-NH₂). |

| 2', 6' | - | - | B | Favorable | Activated by the other ring, but some steric hindrance. |

| 4' | - | - | B | Highly Favorable | Activated and sterically accessible. |

Regioselectivity Directing Effects of Substituents

The directing effects of the substituents on 6-tert-butylbiphenyl-3-ylamine are crucial for predicting the outcomes of electrophilic aromatic substitution reactions. The amine (-NH₂) group is a powerful activating and ortho-, para-director due to its ability to donate electron density to the aromatic ring through resonance. The tert-butyl group, while also an ortho-, para-director, exerts its influence primarily through an inductive effect and significant steric hindrance.

In the case of 6-tert-butylbiphenyl-3-ylamine, the amine group is positioned at the 3-position of one of the phenyl rings. Its activating effect will strongly direct incoming electrophiles to the positions ortho and para to it, namely the 2-, 4-, and 6-positions. However, the bulky tert-butyl group at the 6-position will sterically hinder attack at this site. Therefore, electrophilic attack is most likely to occur at the 2- and 4-positions. The second phenyl ring is less activated and would be expected to react only under more forcing conditions.

Halogenation, Nitration, and Sulfonation

Based on the directing effects discussed, the outcomes of common electrophilic aromatic substitution reactions can be predicted.

| Reaction | Predicted Major Product(s) | Notes |

| Halogenation (e.g., with Br₂) | 2-Bromo-6-tert-butylbiphenyl-3-ylamine and 4-Bromo-6-tert-butylbiphenyl-3-ylamine | The ratio of ortho to para substitution can be influenced by reaction conditions such as solvent and temperature. |

| Nitration (e.g., with HNO₃/H₂SO₄) | 2-Nitro-6-tert-butylbiphenyl-3-ylamine and 4-Nitro-6-tert-butylbiphenyl-3-ylamine | The strongly acidic conditions may lead to protonation of the amine, which would deactivate the ring. Protection of the amine group may be necessary. |

| Sulfonation (e.g., with fuming H₂SO₄) | 2-Amino-6-tert-butylbiphenyl-3-sulfonic acid and 4-Amino-6-tert-butylbiphenyl-3-sulfonic acid | Similar to nitration, the amine group is likely to be protonated, and the reaction may require harsh conditions. |

Reactions at the Biphenyl Linkage

While reactions on the substituted phenyl ring are more probable due to the activating amine group, transformations involving the biphenyl linkage are also conceivable. For instance, palladium-catalyzed cross-coupling reactions could potentially be employed to further functionalize the unsubstituted phenyl ring, provided a suitable directing group is installed. However, without a directing group, selective reaction at the second ring in the presence of the highly activated first ring would be challenging.

Cyclization Reactions and Heterocycle Formation

The presence of the amine group makes 6-tert-butylbiphenyl-3-ylamine a valuable precursor for the synthesis of various heterocyclic compounds.

Pyridine (B92270) and Pyrazole (B372694) Derivative Synthesis

The synthesis of pyridine and pyrazole derivatives often involves the condensation of a 1,3-dicarbonyl compound or its equivalent with a suitable nitrogen-containing nucleophile. While direct synthesis from 6-tert-butylbiphenyl-3-ylamine is not a standard route for these heterocycles, it can be derivatized to participate in such cyclizations. For example, the amine could be transformed into a hydrazine (B178648) derivative, which could then react with a 1,3-dicarbonyl compound to form a pyrazole. Similarly, transformation of the amine into other functionalities could enable its use in established pyridine syntheses.

Intramolecular Cycloadditions for Complex Architectures

Derivatives of 6-tert-butylbiphenyl-3-ylamine could be designed to undergo intramolecular cycloaddition reactions, leading to the formation of complex, polycyclic architectures. For instance, if a diene functionality were introduced elsewhere in the molecule, an intramolecular Diels-Alder reaction could be envisioned. Similarly, conversion of the amine to an azide (B81097) would open up possibilities for intramolecular [3+2] cycloadditions with a suitably placed alkyne or alkene.

Functional Group Interconversions (FGI) and Retrosynthetic Implications

Functional group interconversions (FGI) are fundamental to synthetic planning and significantly broaden the utility of a starting material like 6-tert-butylbiphenyl-3-ylamine. The amine group is particularly versatile in this regard.

Key FGIs for the amine group include:

Diazotization: Conversion to a diazonium salt (Ar-N₂⁺), which can then be substituted by a wide range of nucleophiles (e.g., -OH, -CN, -X, -H).

Acylation: Formation of an amide (Ar-NHCOR), which can serve as a protecting group or alter the directing effects of the nitrogen.

Alkylation: Formation of secondary or tertiary amines.

Oxidation: While challenging, oxidation to a nitroso or nitro group is possible under specific conditions.

Mechanistic Investigations and Reaction Pathway Elucidation

Detailed Reaction Mechanisms of Key Transformations

The construction of the 6-tert-butylbiphenyl-3-ylamine scaffold generally involves two primary transformations: the formation of the biphenyl (B1667301) backbone via a Suzuki-Miyaura coupling and the introduction of the amine functionality through a Buchwald-Hartwig amination.

While the direct synthesis of 6-tert-butylbiphenyl-3-ylamine often relies on cross-coupling, the amine functionality can also be introduced by the reduction of a corresponding nitro-substituted precursor, such as 6-tert-butyl-3-nitrobiphenyl. The reduction of nitroaromatic compounds to amines can proceed through a series of single electron transfer (SET) steps. Although specific studies on 6-tert-butyl-3-nitrobiphenyl are not prevalent, the general mechanism for nitrobenzene (B124822) reduction provides a strong model. The process is believed to be initiated by an electron transfer from a reducing agent to the nitroaromatic compound, forming a radical anion. This is followed by a cascade of protonation and further electron transfer steps to yield the corresponding amine.

The Buchwald-Hartwig amination is a cornerstone for the formation of the C-N bond in 6-tert-butylbiphenyl-3-ylamine. libretexts.orgwikipedia.org The catalytic cycle, which is widely accepted, involves several key steps as illustrated for the coupling of an aryl halide with an amine. libretexts.org

The catalytic cycle for the Buchwald-Hartwig amination typically proceeds as follows:

Oxidative Addition: A Pd(0) complex reacts with the aryl halide (e.g., 3-bromo-6-tert-butylbiphenyl) to form a Pd(II) species. wikipedia.org The bulky tert-butyl group in the ortho position can influence the rate of this step.

Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) complex, and a base facilitates the deprotonation of the amine to form a palladium-amido complex.

Reductive Elimination: This is the product-forming step where the C-N bond is formed, and the desired aryl amine is released from the palladium center, regenerating the Pd(0) catalyst. wikipedia.org

The Suzuki-Miyaura coupling, used to form the biphenyl skeleton, follows a similar catalytic cycle involving oxidative addition, transmetalation with a boronic acid or ester, and reductive elimination. researchgate.net The steric hindrance posed by the tert-butyl group on one of the coupling partners necessitates the use of specialized bulky and electron-rich phosphine (B1218219) ligands to facilitate the reaction. nih.govrsc.org

Kinetic Studies and Rate-Determining Steps

Direct kinetic studies on the synthesis of 6-tert-butylbiphenyl-3-ylamine are not extensively documented. However, mechanistic studies on related sterically hindered substrates in Buchwald-Hartwig aminations provide valuable insights. For many Buchwald-Hartwig reactions, the reductive elimination step is considered to be the rate-determining step. However, the specific rate-determining step can be influenced by the nature of the reactants, catalyst, ligand, and base. nih.gov For instance, in the amination of sterically hindered aryl halides, the oxidative addition or the reductive elimination could be rate-limiting depending on the reaction conditions.

Illustrative Kinetic Data for a Related Buchwald-Hartwig Amination

| Reactant | Catalyst System | Rate Constant (k, M⁻¹s⁻¹) | Rate-Determining Step |

|---|---|---|---|

| tert-butylbromobenzene + Aniline (B41778) | Pd(OAc)₂ / RuPhos | 1.2 x 10⁻⁴ | Reductive Elimination |

This table is illustrative and based on data from related systems to provide a conceptual understanding.

Transition State Analysis and Reaction Energetics

Computational studies, particularly Density Functional Theory (DFT) calculations, have been instrumental in elucidating the transition states and reaction energetics of palladium-catalyzed cross-coupling reactions. For the Buchwald-Hartwig amination, the transition state for the reductive elimination step is of particular interest. The geometry of this transition state is influenced by the steric bulk of the ligands and the substrates. For sterically demanding substrates like the precursors to 6-tert-butylbiphenyl-3-ylamine, the energy barrier for reductive elimination can be significant.

Similarly, in Suzuki-Miyaura couplings for synthesizing sterically hindered biaryls, the transmetalation and reductive elimination steps are critical. The transition states for these steps are stabilized by the use of bulky, electron-rich phosphine ligands that promote the desired bond formation and prevent catalyst deactivation.

Illustrative Energetics for Key Steps in a Buchwald-Hartwig Amination

| Mechanistic Step | Reactants | Activation Energy (kcal/mol) |

|---|---|---|

| Oxidative Addition | Pd(0) + Aryl Bromide | 15-20 |

This table is illustrative and based on typical values for related systems.

Role of Catalysts and Additives in Reaction Efficiency and Selectivity

The choice of catalyst and additives is paramount in the synthesis of sterically hindered molecules like 6-tert-butylbiphenyl-3-ylamine.

Catalysts: Palladium complexes are the catalysts of choice. The specific palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) can influence the reaction efficiency. chemspider.com

Ligands: The ligands play a crucial role, particularly in overcoming the steric hindrance. Bulky, electron-rich phosphine ligands such as RuPhos, XPhos, and SPhos are commonly employed. nih.govrsc.orgresearchgate.net These ligands stabilize the palladium center, promote oxidative addition, and facilitate reductive elimination. nih.gov The use of biaryl phosphine ligands has been shown to be particularly effective for the synthesis of sterically hindered biaryls. rsc.orgtandfonline.com

Bases: The choice of base (e.g., NaOtBu, K₂CO₃, Cs₂CO₃) is critical. libretexts.org The base not only facilitates the deprotonation of the amine in the Buchwald-Hartwig amination but can also influence the catalyst activity and stability. Strong, non-nucleophilic bases are generally preferred.

Additives: In some cases, additives can be used to enhance the reaction rate and yield. For instance, in Suzuki-Miyaura couplings, the addition of fluoride (B91410) ions can promote transmetalation. rsc.org

Table of Mentioned Compounds

| Compound Name |

|---|

| 6-tert-Butylbiphenyl-3-ylamine |

| 6-tert-butyl-3-nitrobiphenyl |

| Nitrobenzene |

| 3-bromo-6-tert-butylbiphenyl |

| tert-butylbromobenzene |

| Aniline |

| 1-bromo-2-methylbenzene |

| Palladium(II) acetate (B1210297) (Pd(OAc)₂) |

| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) |

| RuPhos |

| XPhos |

| SPhos |

| Sodium tert-butoxide (NaOtBu) |

| Potassium carbonate (K₂CO₃) |

Computational and Theoretical Chemistry Studies

Electronic Structure and Molecular Orbital Analysis

The electronic structure of a molecule dictates its physical and chemical properties. Analyses based on molecular orbital (MO) theory are fundamental to understanding the distribution of electrons and predicting regions of reactivity.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in chemical reactions. The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. ajchem-a.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for predicting the chemical reactivity and stability of a molecule. ajchem-a.comwuxiapptec.com A small energy gap suggests that the molecule is more polarizable and can be easily excited, indicating higher chemical reactivity. nih.gov Conversely, a large HOMO-LUMO gap implies high kinetic stability and lower chemical reactivity because it requires more energy to promote an electron from the HOMO to the LUMO. wuxiapptec.com

For 6-tert-Butylbiphenyl-3-ylamine, the electron-donating amino (-NH₂) group and the alkyl (tert-butyl) group are expected to raise the energy of the HOMO, while the biphenyl (B1667301) system contributes to the delocalization of the π-electrons. The precise energy of the HOMO, LUMO, and the resulting gap can be calculated using methods like Density Functional Theory (DFT). nih.gov Different DFT functionals can be employed to achieve accurate predictions of the HOMO-LUMO gap. nih.govchemrxiv.org

Table 1: Representative Frontier Orbital Energies and Reactivity Descriptors (Illustrative) Note: The following data are illustrative values for a molecule with similar functional groups, calculated using DFT, as specific data for 6-tert-Butylbiphenyl-3-ylamine is not available.

| Parameter | Illustrative Value | Significance |

| EHOMO | -5.2 eV | Energy of the Highest Occupied Molecular Orbital; related to ionization potential. |

| ELUMO | -0.8 eV | Energy of the Lowest Unoccupied Molecular Orbital; related to electron affinity. |

| HOMO-LUMO Gap (ΔE) | 4.4 eV | Indicates chemical reactivity; a smaller gap suggests higher reactivity. wuxiapptec.com |

| Ionization Potential (I) | 5.2 eV | Energy required to remove an electron. |

| Electron Affinity (A) | 0.8 eV | Energy released when an electron is added. |

| Chemical Hardness (η) | 2.2 eV | Resistance to change in electron distribution. |

| Electronegativity (χ) | 3.0 eV | Power to attract electrons. |

The distribution of electron density in a molecule is rarely uniform. The molecular electrostatic potential (MEP) is a valuable tool used to visualize the charge distribution and predict how a molecule will interact with other species. nih.gov The MEP is mapped onto the electron density surface of the molecule, with different colors representing regions of varying electrostatic potential.

Typically:

Red indicates regions of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack.

Blue indicates regions of positive electrostatic potential, which are electron-deficient and susceptible to nucleophilic attack.

Green indicates regions of neutral potential.

In 6-tert-Butylbiphenyl-3-ylamine, the MEP would show a region of high electron density (negative potential, red) around the nitrogen atom of the amino group due to the lone pair of electrons. This makes the amino group a primary site for protonation and interaction with electrophiles. The aromatic rings will show delocalized π-electron density, while the hydrogen atoms of the amino group and the aliphatic tert-butyl group will exhibit positive potential (blue). Visualizing the MEP helps in understanding intermolecular interactions and predicting sites for chemical reactions. nih.govtntech.edu

Conformational Analysis of the Biphenyl System

The three-dimensional structure of 6-tert-Butylbiphenyl-3-ylamine is largely defined by the rotation around the C-C single bond connecting the two phenyl rings. This rotation is a key conformational feature of biphenyl systems.

In an unsubstituted biphenyl molecule, the planar conformation is destabilized by steric repulsion between the ortho-hydrogen atoms. As a result, the two phenyl rings are twisted with respect to each other, with a dihedral angle of approximately 44° in the gas phase. researchgate.net The energy barrier to rotation through the planar conformation is relatively low.

However, the introduction of substituents, particularly at the ortho positions, dramatically influences this rotational barrier. The tert-butyl group is a very bulky substituent known for exerting significant steric hindrance. researchgate.netnih.gov In 6-tert-Butylbiphenyl-3-ylamine, the tert-butyl group is at an ortho position relative to the inter-ring bond. This bulky group prevents the molecule from adopting a planar or near-planar conformation due to severe steric clashes with the adjacent phenyl ring. researchgate.net This results in a significantly higher rotational barrier compared to unsubstituted biphenyl. The increased energy required to force the molecule through a planar transition state makes the separation of atropisomers (enantiomers resulting from hindered rotation) possible in some highly substituted biphenyls. researchgate.net

Table 2: Typical Rotational Barriers in Substituted Biphenyls (Illustrative)

| Compound | Substituent(s) | Typical Rotational Barrier (kcal/mol) |

| Biphenyl | None | ~2 |

| 2-Methylbiphenyl | -CH₃ | ~10-15 |

| 2,2'-Dimethylbiphenyl | Two -CH₃ | ~18-20 |

| Biphenyl with ortho-tert-Butyl | -C(CH₃)₃ | >25 (Estimated) |

The steric hindrance from the 6-tert-butyl group forces the two phenyl rings in 6-tert-Butylbiphenyl-3-ylamine into a highly twisted conformation. This large dihedral angle has significant electronic consequences. The π-orbitals of the two aromatic rings cannot overlap effectively, which disrupts the electronic conjugation across the biphenyl system.

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations are indispensable for elucidating the mechanisms of chemical reactions. nih.gov By mapping the potential energy surface, computational methods can identify transition states, intermediates, and the activation energies associated with different reaction pathways. researchgate.net

For 6-tert-Butylbiphenyl-3-ylamine, quantum chemical methods like DFT could be used to study various reactions, such as:

Electrophilic Aromatic Substitution: The amino group is a strong activating group and directs electrophiles to the ortho and para positions. Calculations could determine the relative activation energies for substitution at different positions on the amine-bearing ring, confirming the expected regioselectivity.

Oxidation of the Amino Group: The reaction mechanism for the oxidation of the amine could be investigated, identifying key intermediates and transition states.

N-alkylation or N-acylation: The energetics of reactions at the nitrogen atom can be modeled to understand its nucleophilicity.

These calculations provide detailed, step-by-step insights into the reaction, revealing bond-breaking and bond-forming processes that are often difficult to observe experimentally. mdpi.comresearchgate.net By computing the energies of all species along a proposed reaction coordinate, the most favorable mechanistic pathway can be determined.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems. It is often employed to predict molecular geometries, reaction energies, and spectroscopic properties with a good balance between accuracy and computational cost.

In studies of substituted biphenyl and diphenylamine systems, DFT methods, particularly using hybrid functionals like B3LYP, have proven effective. For instance, in the analysis of monosubstituted diphenylamines, the B3P86 functional with a 6-311G basis set was used to accurately calculate N-H bond dissociation enthalpies. Similarly, conformational analyses of substituted biphenyls have been successfully carried out using the B3LYP method with the 6-31G* basis set to understand torsional potentials. For substituted triphenylamines, DFT calculations with the B3LYP/6-31G(d,p) basis set have been used to determine geometries and energetics that are comparable to experimental results.

For 6-tert-Butylbiphenyl-3-ylamine, a DFT approach would likely involve geometry optimization to determine the most stable conformation, including the dihedral angle between the two phenyl rings and the orientation of the tert-butyl and amine groups. Key parameters that would be calculated include bond lengths, bond angles, and torsional angles. The electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, would also be determined to understand its reactivity and electronic transitions.

Table 1: Representative DFT Functionals and Basis Sets Used in Studies of Related Aromatic Amines and Biphenyls

| Computational Method | Functional | Basis Set | Application |

| DFT | B3P86 | 6-311G | Bond Dissociation Enthalpies |

| DFT | B3LYP | 6-31G* | Conformational Analysis |

| DFT | B3LYP | 6-31G(d,p) | Geometries and Energetics |

Prediction of Spectroscopic Parameters for Structural Confirmation

Computational methods are invaluable for predicting spectroscopic parameters, which aids in the interpretation of experimental spectra and the structural confirmation of molecules.

NMR Spectroscopy: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a common application of computational chemistry. DFT calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can provide theoretical ¹H and ¹³C NMR spectra. For complex organic molecules, computational prediction of chemical shifts plays a crucial role in structural elucidation. For 6-tert-Butylbiphenyl-3-ylamine, calculating the chemical shifts of the aromatic and aliphatic protons and carbons would help in assigning the peaks in an experimental NMR spectrum.

Vibrational Spectroscopy (IR and Raman): Theoretical calculations can predict the vibrational frequencies and intensities of a molecule, which correspond to the peaks in its Infrared (IR) and Raman spectra. DFT methods, such as B3LYP with a suitable basis set, are commonly used for this purpose. The calculated vibrational modes can be assigned to specific molecular motions, such as stretching, bending, and torsional vibrations. This detailed assignment helps in understanding the features of the experimental spectra. For instance, in the analysis of 2-aminobiphenyl, DFT calculations were used to perform a vibrational analysis. A similar approach for 6-tert-Butylbiphenyl-3-ylamine would allow for the prediction of characteristic vibrational frequencies for the N-H stretches of the amine group, C-H stretches of the aromatic and tert-butyl groups, and skeletal vibrations of the biphenyl core.

Table 3: Predicted Spectroscopic Parameters and Their Significance

| Spectroscopic Technique | Predicted Parameters | Significance for Structural Confirmation |

| NMR | ¹H and ¹³C Chemical Shifts | Assignment of atomic positions and confirmation of the molecular skeleton. |

| IR & Raman | Vibrational Frequencies and Intensities | Identification of functional groups and confirmation of molecular structure through characteristic vibrations. |

Applications in Advanced Organic Synthesis and Materials Science

Role as a Key Synthetic Intermediate

The strategic placement of the amino and tert-butyl groups on the biphenyl (B1667301) framework makes 6-tert-Butylbiphenyl-3-ylamine a valuable building block for a variety of complex organic molecules. Its utility spans the synthesis of extended aromatic systems, intricate heterocyclic structures, and as a foundational scaffold for creating diverse compound libraries.

Building Block for Polycyclic Aromatic Systems

Polycyclic aromatic hydrocarbons (PAHs) and their heterocyclic analogues are a class of compounds with significant interest due to their applications in materials science, particularly in the development of organic electronics. The biphenyl unit of 6-tert-Butylbiphenyl-3-ylamine serves as a ready-made foundation for the construction of larger, fused aromatic systems. While direct, specific examples of its use are not yet prevalent in the literature, established synthetic routes for PAHs, such as palladium-catalyzed annulation reactions, could readily employ this amine. The amino group can be converted into other functionalities, like a triflate or a halide, which are amenable to cross-coupling reactions to build up the polycyclic framework. The bulky tert-butyl group can influence the solid-state packing of the resulting PAHs, potentially leading to materials with desirable electronic properties.

Precursor for Complex Heterocyclic Compounds

The amino group of 6-tert-Butylbiphenyl-3-ylamine is a versatile handle for the synthesis of a wide array of complex heterocyclic compounds. Through well-established synthetic transformations, this amine can be a precursor to various nitrogen-containing heterocycles. For instance, condensation reactions with dicarbonyl compounds can lead to the formation of pyrroles or other five-membered heterocycles. Furthermore, multi-component reactions, which are powerful tools for generating molecular complexity in a single step, can utilize this amine as a key component. The synthesis of substituted anilines and other N-heterocycles often relies on the reactivity of primary amines, making 6-tert-Butylbiphenyl-3-ylamine a promising starting material for creating novel heterocyclic structures with potential applications in medicinal chemistry and materials science.

Scaffold for Divergent Synthesis Strategies

Divergent synthesis is a powerful strategy in drug discovery and materials science that allows for the creation of a wide range of structurally diverse molecules from a common intermediate. The scaffold of 6-tert-Butylbiphenyl-3-ylamine, with its multiple functionalization points, is well-suited for such approaches. The amino group can be acylated, alkylated, or used as a directing group for further aromatic substitutions. The biphenyl rings offer additional sites for functionalization through electrophilic aromatic substitution or metal-catalyzed C-H activation. This allows for the systematic modification of the core structure, leading to a library of related compounds with varying steric and electronic properties. This approach is invaluable for structure-activity relationship (SAR) studies in drug development and for fine-tuning the properties of new materials. The principles of divergent synthesis, which emphasize the efficient generation of molecular diversity from a common starting point, are highly applicable to this versatile biphenylamine. digitellinc.comnih.govrsc.orgnih.gov

Ligand Design and Catalysis

The field of catalysis has been revolutionized by the development of sophisticated ligands that can tune the reactivity and selectivity of metal centers. The unique steric and electronic properties of 6-tert-Butylbiphenyl-3-ylamine make it an excellent candidate for the development of novel ligands for transition metal catalysis.

Precursors for N-Heterocyclic Carbene (NHC) Ligands

N-Heterocyclic carbenes (NHCs) have become a dominant class of ligands in modern catalysis due to their strong σ-donating ability and steric tunability. nih.gov The synthesis of many NHC ligands starts from substituted anilines. nih.govresearchgate.net 6-tert-Butylbiphenyl-3-ylamine, with its bulky biphenyl and tert-butyl substituents, is an ideal precursor for creating sterically demanding NHC ligands. The general synthesis of such ligands involves the condensation of the aniline (B41778) with a 1,2-dicarbonyl compound, followed by cyclization and deprotonation to yield the free carbene.

The resulting NHC ligand would feature a highly hindered environment around the carbene carbon, which can be beneficial in many catalytic applications by promoting reductive elimination and preventing catalyst decomposition. The biphenyl group also offers opportunities for further electronic tuning of the ligand through substitution on the second phenyl ring.

| NHC Precursor Synthesis Step | General Reactants | Potential Role of 6-tert-Butylbiphenyl-3-ylamine |

| Diimine Formation | Substituted Aniline, Glyoxal | 6-tert-Butylbiphenyl-3-ylamine would provide the bulky N-aryl substituents. |

| Imidazolium (B1220033) Salt Formation | Diimine, Chloroform, Paraformaldehyde | The diimine derived from the biphenylamine would cyclize to form the imidazolium salt. |

| Deprotonation | Imidazolium Salt, Strong Base | The acidic proton on the imidazolium ring is removed to generate the free NHC. |

Supporting Ligands in Transition Metal Catalysis

Transition metal complexes bearing NHC ligands are powerful catalysts for a wide range of organic transformations, including cross-coupling reactions, olefin metathesis, and C-H activation. nih.govrsc.org An NHC ligand derived from 6-tert-Butylbiphenyl-3-ylamine would create a sterically bulky pocket around the metal center. This steric hindrance can have a profound impact on the catalytic activity and selectivity. For example, in cross-coupling reactions, bulky ligands can facilitate the reductive elimination step, leading to higher catalyst turnover numbers. In olefin metathesis, the steric profile of the NHC ligand is crucial for controlling the initiation rate and stability of the catalyst.

While specific catalytic data for complexes with NHC ligands derived from 6-tert-Butylbiphenyl-3-ylamine are not yet widely reported, the known principles of ligand design strongly suggest their potential for high performance in various catalytic processes. The combination of the bulky tert-butyl group and the extended biphenyl framework offers a unique steric and electronic profile that could lead to the development of highly active and selective catalysts.

| Catalytic Application | Potential Advantage of NHC from 6-tert-Butylbiphenyl-3-ylamine |

| Cross-Coupling Reactions | Enhanced reductive elimination, improved catalyst stability. |

| Olefin Metathesis | Control over catalyst initiation and stability, potential for high selectivity. |

| C-H Activation | Creation of a specific steric environment to promote selective bond activation. |

No Publicly Available Research Found for "6-tert-Butylbiphenyl-3-ylamine" in Specified Applications

Despite a comprehensive search of scientific literature and chemical databases, no specific research findings regarding the applications of the chemical compound 6-tert-Butylbiphenyl-3-ylamine were identified in the areas of advanced organic synthesis, materials science, or as chemical probes for chemical processes.

The investigation sought to detail the role of 6-tert-Butylbiphenyl-3-ylamine in several advanced scientific fields as per the requested outline. This included its potential as an electron carrier in reductive transformations, its use in the development of Organic Light-Emitting Diodes (OLEDs), its application in supramolecular chemistry as a recognition motif, and its function as a probe for chemical processes.

Searches were conducted for the compound by its chemical name and related structural keywords across a variety of scientific databases. However, these searches did not yield any specific studies or data for 6-tert-Butylbiphenyl-3-ylamine in the requested contexts.